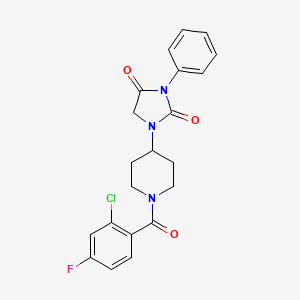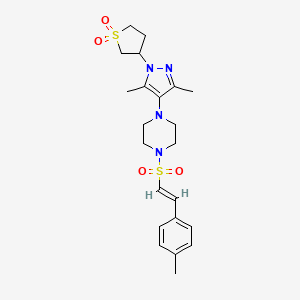![molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5](/img/structure/B2831903.png)
N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains an acetamidophenyl group, a thiophene ring, and an ethanediamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Acetamidophenyl is a group consisting of an acetamide group attached to a phenyl ring . Ethanediamide, also known as oxalamide, is a group consisting of two amide groups attached to an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The thiophene ring, being a cyclic structure, could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the acetamidophenyl group, and the ethanediamide group. Each of these groups has distinct reactivity due to the presence of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could influence its solubility in different solvents .科学的研究の応用
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, can be synthesized through chemoselective monoacetylation of 2-aminophenol using immobilized lipase, with vinyl acetate identified as the best acyl donor. This process is significant for the synthesis of intermediates in pharmaceuticals, showcasing the compound's utility in drug synthesis mechanisms (Magadum & Yadav, 2018).
Antimalarial Activity
A series of compounds, including N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide derivatives, have been synthesized and evaluated for their antimalarial activity against Plasmodium berghei. The study highlights the potential of these derivatives in developing new antimalarial agents, with structure-activity relationships indicating that smaller, electron-donating substituents increase potency (Werbel et al., 1986).
DNA Binding Polymers
A water-soluble cationic polythiophene derivative, potentially derived from the compound , binds DNA and forms polyplexes, suggesting its application as a theranostic gene delivery vehicle. This research underscores the compound's relevance in biomedical applications, particularly in gene therapy (Carreon et al., 2014).
Synthesis of N-Methyl Derivatives
The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, potentially related to the core structure, has been reported. These derivatives, synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, highlight the chemical versatility and potential pharmacological applications of the compound (Jing, 2010).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, related to the chemical structure of interest, demonstrated significant antioxidant activity. This suggests potential therapeutic applications for oxidative stress-related conditions, underscoring the broader pharmacological relevance of derivatives of N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide (Chkirate et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFQWZZGCAFVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
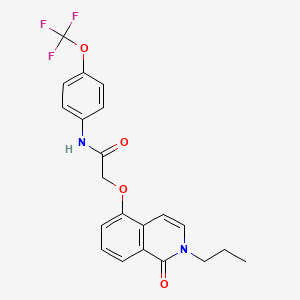


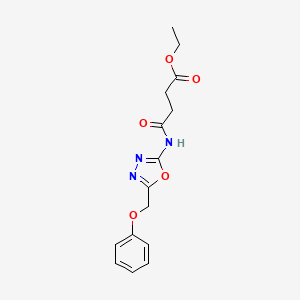
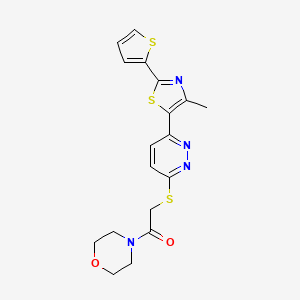
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)
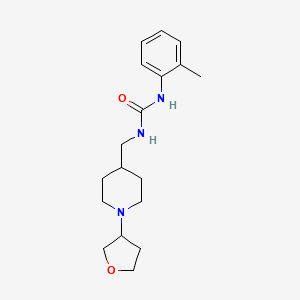
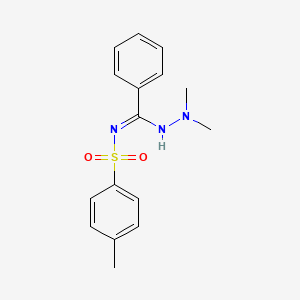
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
